molecular formula C12H10O3 B147377 4,4'-Dihydroxydiphenyl ether CAS No. 1965-09-9

4,4'-Dihydroxydiphenyl ether

Cat. No. B147377
CAS RN: 1965-09-9
M. Wt: 202.21 g/mol
InChI Key: NZGQHKSLKRFZFL-UHFFFAOYSA-N
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Patent
US04638099

Procedure details

In a 0.5-liter three-neck flask equipped with stirrer, thermometer, and ball condenser, 84.4 g (0.2 mole) of 4,4'-diiododiphenyl ether, 93.0 g (2.32 moles) of NaOH, 2.1 g of powdered copper, 1.7 g of cuprous chloride, 3.3 g of sodium peroxide, and 33 ml of water were heated over 4 hours to 190° C. After cooling to 140° C., another 37 ml of water were added and the batch was stirred for another 3 hours at 150° C. After cooling to room temperature, the batch was mixed with 200 ml of water and filtered. 200 g of ice were added to the filtrate, which was acidified with concentrated hydrochloric acid. The precipitated 4,4'-dihydroxydiphenyl ether was drawn off by suction and recrystallized from 0.8 liter of water. Yield: 33.5 g (83%).
Quantity
84.4 g
Type
reactant
Reaction Step One
Name
Quantity
93 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
37 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3](I)[CH:2]=1.[OH-:16].[Na+].[O-:18][O-].[Na+].[Na+]>[Cu].O>[CH:2]1[C:3]([OH:16])=[CH:4][CH:5]=[C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([OH:18])=[CH:10][CH:9]=2)[CH:1]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
84.4 g
Type
reactant
Smiles
C1=CC(=CC=C1OC2=CC=C(C=C2)I)I
Name
Quantity
93 g
Type
reactant
Smiles
[OH-].[Na+]
Name
cuprous chloride
Quantity
1.7 g
Type
reactant
Smiles
Name
Quantity
3.3 g
Type
reactant
Smiles
[O-][O-].[Na+].[Na+]
Name
Quantity
2.1 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
37 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the batch was stirred for another 3 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 0.5-liter three-neck flask equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
200 g of ice were added to the filtrate, which
CUSTOM
Type
CUSTOM
Details
recrystallized from 0.8 liter of water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1=CC(=CC=C1O)OC2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.